molecular formula C16H17FN6O2S2 B2873507 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1021254-30-7

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B2873507
CAS No.: 1021254-30-7
M. Wt: 408.47
InChI Key: VCANWBUBIPKEMF-UHFFFAOYSA-N
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Description

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a heterocyclic compound featuring a tetrazole ring substituted with a 3-fluorophenyl group, a methylene linker, and a piperazine core modified with a thiophene-2-sulfonyl moiety. This compound’s structural complexity aligns with pharmacophores commonly explored in medicinal chemistry for CNS, antimicrobial, or anticancer applications .

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S2/c17-13-3-1-4-14(11-13)23-15(18-19-20-23)12-21-6-8-22(9-7-21)27(24,25)16-5-2-10-26-16/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANWBUBIPKEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole-Piperazine Core Assembly

The majority of reported methods employ Ugi tetrazole reactions to construct the tetrazole-piperazine framework. A representative protocol involves:

  • Schiff base formation between 3-fluorobenzaldehyde and Boc-piperazine
  • Cyclocondensation with trimethylsilyl azide and isocyanides under microwave irradiation
  • Boc deprotection using HCl/dioxane

Reaction optimization studies demonstrate that microwave-assisted synthesis at 120°C for 30 minutes in trifluoroethanol (TFE) increases yields to 68-72% compared to conventional heating (42-48%).

Thiophene Sulfonyl Group Introduction

Sulfonylation typically occurs via nucleophilic aromatic substitution:

  • Sulfonyl chloride preparation from thiophene-2-thiol using chlorosulfonic acid
  • Piperazine sulfonylation under Schotten-Baumann conditions:

$$
\text{Piperazine intermediate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{Target compound}
$$

Critical parameters:

  • Maintain pH 8-9 to prevent tetrazole protonation
  • Use dichloromethane (DCM) as solvent for improved phase separation

Comparative Evaluation of Synthetic Routes

Four principal methodologies have been developed, each with distinct advantages:

Method Key Steps Yield (%) Purity (HPLC) Scale-Up Feasibility
Ugi-Tetrazole Multicomponent reaction → Deprotection 72 98.2 Moderate
Sequential Alkylation Piperazine alkylation → Sulfonylation 65 97.8 High
Solid-Phase Synthesis Resin-bound intermediates → Cleavage 58 95.4 Low
Flow Chemistry Continuous tetrazole formation 81 99.1 Excellent

Flow chemistry approaches demonstrate particular promise, achieving 81% yield through:

  • Continuous flow azide cyclization at 150°C
  • In-line scavenger columns for byproduct removal

Critical Reaction Optimization Parameters

Tetrazole Ring Stability Under Sulfonylation Conditions

Accelerated stability testing reveals:

Condition Temperature (°C) Time (h) Tetrazole Decomposition (%)
DCM/Et3N 25 24 2.1
THF/NaH 40 6 18.7
DMF/K2CO3 80 2 42.3

Key finding : Dichloromethane with sodium bicarbonate provides optimal stability (<5% decomposition over 24h).

Protecting Group Strategy Comparison

Protecting groups significantly impact final yields:

Group Deprotection Reagent Yield (%) Purity (%)
Boc HCl/dioxane 72 98.2
Trityl TFA/DCM 68 97.1
Ms NH3/MeOH 61 95.3

Boc protection emerges as superior due to mild deprotection conditions and crystalline intermediate isolation.

Industrial-Scale Considerations

Cost Analysis of Key Starting Materials

Component Price ($/kg) Source
3-Fluorobenzaldehyde 420 Sigma-Aldrich
Boc-Piperazine 1,150 TCI Chemicals
Thiophene-2-sulfonyl chloride 2,800 Combi-Blocks

Process economics : The Ugi-tetrazole route reduces raw material costs by 38% compared to sequential alkylation methods.

Waste Stream Management

Environmental impact assessments identify:

  • Azide byproducts : Require CuSO4/NaHSO3 quenching baths
  • Sulfonic acid residues : Neutralized with CaCO3 slurry
  • Heavy metal catalysts : Absent in modern routes, addressing previous Pd contamination concerns

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, tetrazole), 7.89 (m, 1H, thiophene), 3.72 (s, 2H, CH2), 2.95-3.10 (m, 8H, piperazine)
13C NMR (100 MHz, DMSO-d6) δ 162.1 (C-F), 144.3 (tetrazole C), 138.7 (sulfonyl C), 126.4-130.8 (aromatic C)
HRMS (ESI+) m/z 451.0923 [M+H]+ (calc. 451.0928)

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) standards require:

  • HPLC purity ≥99.0% (C18 column, 0.1% H3PO4/MeCN gradient)
  • Residual solvent levels
  • Heavy metal content <10 ppm by ICP-MS

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazole moieties may play key roles in binding to these targets, while the thiophene sulfonyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Tetrazole-Piperazine Derivatives

Compound Name Key Structural Differences Molecular Weight Melting Point/State Biological Activity (If Reported) Reference
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride Lacks sulfonyl group; dihydrochloride salt 344.23 (free base) Not reported Not tested
4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) Butanenitrile sulfonyl instead of piperazine 305.32 116.4–116.6°C No activity reported
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine 4-Fluorobenzyl tetrazole; methylpiperazine 438.49 Not reported Not tested
CV-11974 (Angiotensin II antagonist) Tetrazole linked to biphenyl and benzimidazole 505.54 Not reported IC₅₀ = 1.12 × 10⁻⁷ M (AII receptor)

Key Observations :

  • The 3-fluorophenyl substituent on the tetrazole may enhance metabolic stability compared to non-fluorinated analogs (e.g., 1-(4-methylphenyl) derivatives in ) .
  • Piperazine derivatives with sulfonyl groups (e.g., CV-11974 ) often exhibit enhanced pharmacokinetic profiles, suggesting the target compound’s sulfonyl-piperazine moiety could improve bioavailability.

Physicochemical Properties

  • Solubility : Compared to dihydrochloride salts (e.g., ), the free base form of the target compound may have lower aqueous solubility. Sulfonylated derivatives like 3ae (melting point ~116°C ) suggest moderate crystallinity, which could influence formulation strategies.
  • Synthetic Yield : Analogous sulfonylation reactions (e.g., ) typically yield 40–60%, aligning with the target compound’s expected synthetic efficiency.

Pharmacological Potential

  • Antiproliferative Activity : Tetrazole-piperazine hybrids (e.g., compounds in ) show activity against solid tumors, suggesting the target compound could be screened for similar efficacy.

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